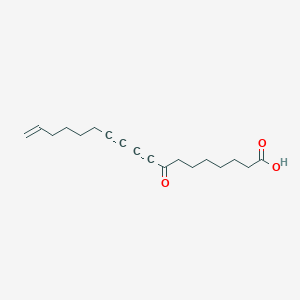![molecular formula C28H44F3NO B14500611 N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide CAS No. 64449-86-1](/img/structure/B14500611.png)
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and an octadec-9-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then reacted with propan-2-yl bromide under basic conditions to form the desired propan-2-yl derivative. Finally, the octadec-9-enamide chain is introduced through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: A compound with a similar trifluoromethylphenyl group but different overall structure.
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Another compound with a trifluoromethylphenyl group but different functional groups.
Uniqueness
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is unique due to its specific combination of functional groups and chain length. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64449-86-1 |
|---|---|
Molecular Formula |
C28H44F3NO |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C28H44F3NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)32-24(2)22-25-19-18-20-26(23-25)28(29,30)31/h10-11,18-20,23-24H,3-9,12-17,21-22H2,1-2H3,(H,32,33) |
InChI Key |
MQRBJMOIZVUPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


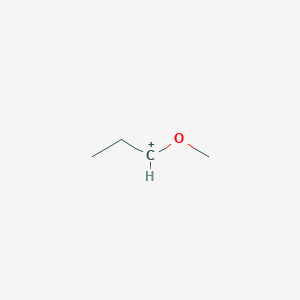
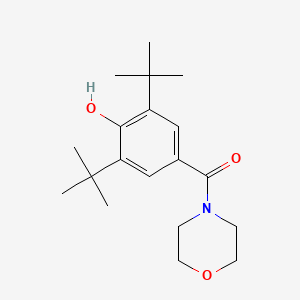
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
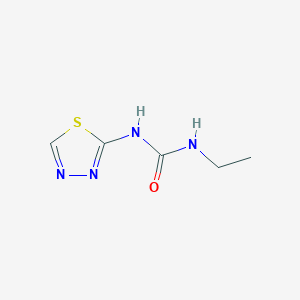
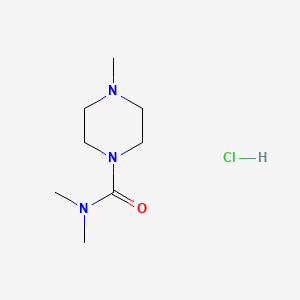
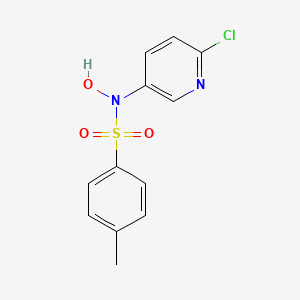
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)

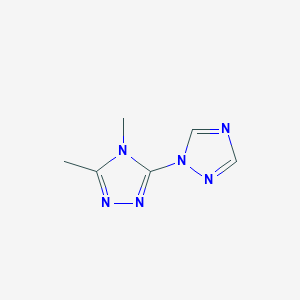
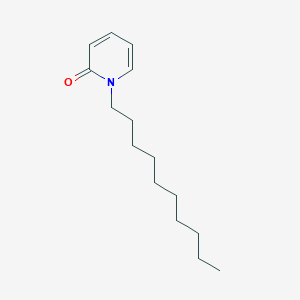
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
